

# A Comprehensive Technical Guide to 2-Fluoro-5-methylbenzonitrile

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## Compound of Interest

Compound Name: 2-Fluoro-5-methylbenzonitrile

Cat. No.: B033194

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CAS Number: 64113-84-4

This technical guide provides an in-depth overview of **2-Fluoro-5-methylbenzonitrile**, a key chemical intermediate in the pharmaceutical industry. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, synthesis, applications, and relevant experimental protocols.

## Chemical and Physical Properties

**2-Fluoro-5-methylbenzonitrile** is a substituted aromatic nitrile with the molecular formula  $C_8H_6FN$ . It presents as a white to off-white crystalline solid under standard conditions. Below is a summary of its key physical and chemical properties.

Property	Value	Reference(s)
CAS Number	64113-84-4	General
Molecular Formula	C <sub>8</sub> H <sub>6</sub> FN	General
Molecular Weight	135.14 g/mol	General
Melting Point	50-52 °C	[1]
Flash Point	94 °C (closed cup)	[1]
Appearance	White to orange to green powder/crystal	General
Solubility	Soluble in methanol	General

## Spectroscopic Data

The structural elucidation of **2-Fluoro-5-methylbenzonitrile** is supported by various spectroscopic techniques. Theoretical and experimental studies have provided insights into its vibrational and magnetic resonance spectra.[2]

Infrared (IR) and Raman Spectroscopy: Vibrational analysis of **2-Fluoro-5-methylbenzonitrile** has been performed using FT-IR and FT-Raman spectroscopy, with assignments supported by density functional theory (DFT) calculations.[2] Key vibrational modes include:

- C-H stretching (aromatic): Typically observed around 3066-3075 cm<sup>-1</sup>. [2]
- C≡N stretching: A strong band is expected in the region of 2220-2260 cm<sup>-1</sup>. For **2-fluoro-5-methylbenzonitrile**, this has been observed at 2252 cm<sup>-1</sup>. [2]
- C-CH<sub>3</sub> stretching: This vibration is often coupled with C-H in-plane bending and is observed around 1214 cm<sup>-1</sup> in the FT-IR spectrum and 1217 cm<sup>-1</sup> in the FT-Raman spectrum. [2]
- C-F stretching: The C-F stretching vibration is typically found in the fingerprint region of the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed experimental spectra with peak-by-peak assignments are not readily available in the searched literature, the expected <sup>1</sup>H

and  $^{13}\text{C}$  NMR signals can be predicted based on the structure. The fluorine atom will cause characteristic splitting of adjacent proton and carbon signals.

## Synthesis and Reactions

**2-Fluoro-5-methylbenzonitrile** is a crucial intermediate in the synthesis of more complex molecules, notably 2-fluoro-5-formylbenzonitrile, a precursor for the PARP inhibitor Olaparib.[3] [4] The conversion of the methyl group to a formyl group is a key transformation. A common method for this involves radical bromination of the methyl group followed by hydrolysis.[3]

### Experimental Protocol: Bromination of 2-Fluoro-5-methylbenzonitrile (General Procedure)

This protocol is based on general procedures for benzylic bromination.

Materials:

- **2-Fluoro-5-methylbenzonitrile**
- N-Bromosuccinimide (NBS)
- Radical initiator (e.g., benzoyl peroxide or AIBN)
- Anhydrous carbon tetrachloride or other suitable non-polar solvent
- Inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve **2-Fluoro-5-methylbenzonitrile** in the chosen anhydrous solvent under an inert atmosphere.
- Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of the radical initiator to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

- Upon completion, cool the reaction mixture to room temperature.
- Filter off the succinimide byproduct.
- Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromo-5-fluorobenzonitrile.
- The crude product can be purified by recrystallization or column chromatography.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions.

## Applications in Drug Development

The primary application of **2-Fluoro-5-methylbenzonitrile** is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[4][5][6] PARP inhibitors are particularly effective in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations.[7]

## Synthesis Pathway to Olaparib Intermediate

**2-Fluoro-5-methylbenzonitrile** is a key starting material for the synthesis of a crucial intermediate for Olaparib. The methyl group is first converted to a formyl group to yield 2-fluoro-5-formylbenzonitrile, which then undergoes further reactions.[3]



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Caption: Synthetic pathway from **2-Fluoro-5-methylbenzonitrile** to an Olaparib intermediate.

## Safety and Handling

**2-Fluoro-5-methylbenzonitrile** is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

**2-Fluoro-5-methylbenzonitrile** is a valuable building block in medicinal chemistry, with its primary significance lying in its role as a precursor to PARP inhibitors like Olaparib. Its synthesis and subsequent transformations are well-documented, providing a reliable pathway for the production of these important therapeutic agents. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe use in research and development.

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